3,5,7-Trioxo-2,4,6,8-tetraazanonanediamide

説明

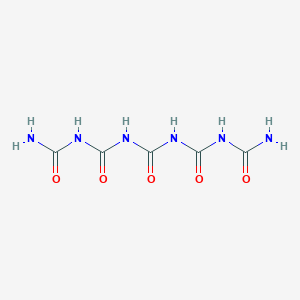

3,5,7-Trioxo-2,4,6,8-tetraazanonanediamide (IUPAC Preferred Name, PIN) is a polyamide with the linear structure H₂N–CO–NH–CO–NH–CO–NH–CO–NH–CO–NH₂ . It belongs to the subclass of amides derived from oxalic acid, where substitutions are permitted on the nitrogen atoms. The compound is characterized by alternating carbonyl (C=O) and amide (–NH–) groups, forming a nine-carbon backbone with four nitrogen atoms at positions 2, 4, 6, and 8, and three oxo groups at positions 3, 5, and 6. Its systematic naming follows IUPAC rules prioritizing acid groups and nuclear carbon atoms in hierarchical classification . The compound is commercially available with 95% purity, indicating its relevance in synthetic and industrial applications .

特性

IUPAC Name |

1,3-bis(carbamoylcarbamoyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N6O5/c6-1(12)8-3(14)10-5(16)11-4(15)9-2(7)13/h(H8,6,7,8,9,10,11,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYUKVKOBVLKIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)NC(=O)NC(=O)NC(=O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7-Trioxo-2,4,6,8-tetraazanonanediamide typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of a suitable amine with an oxo compound in the presence of a catalyst. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 3,5,7-Trioxo-2,4,6,8-tetraazanonanediamide may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve the desired product specifications.

化学反応の分析

Types of Reactions

3,5,7-Trioxo-2,4,6,8-tetraazanonanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The amide groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo compounds, while reduction can produce amine derivatives.

科学的研究の応用

3,5,7-Trioxo-2,4,6,8-tetraazanonanediamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 3,5,7-Trioxo-2,4,6,8-tetraazanonanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the biological system being studied.

類似化合物との比較

Comparison with Structurally Similar Compounds

Oxamide (H₂N–CO–CO–NH₂)

- Structure : A simpler diamide derived from oxalic acid, featuring two adjacent carbonyl groups.

- Key Differences: Lacks the extended polyamide chain and alternating nitrogen/oxygen pattern seen in 3,5,7-Trioxo-2,4,6,8-tetraazanonanediamide.

- Applications : Used as a slow-release nitrogen fertilizer and flame retardant additive.

- Synthesis: Produced via hydrolysis of cyanogen or urea condensation.

- Stability : Stable under ambient conditions but hydrolyzes under strong acidic or alkaline conditions.

- Reference : Oxamide is the simplest homolog in this amide subclass, with fewer reactive sites compared to the target compound .

1,3,5-Triaza-2-phosphorinan-4,6-dione Derivatives

- Structure: Heterocyclic compounds with a phosphorus atom replacing one nitrogen in the ring, e.g., derivatives with (2-chloroethyl)amino substituents .

- Key Differences : Phosphorus inclusion alters electronic properties and reactivity. The target compound lacks heteroatom diversity and is linear rather than cyclic.

- Synthesis : Formed via reactions of chlorinated precursors with amines under basic conditions.

- Stability: Susceptible to oxidation and hydrolysis, unlike the more hydrolytically stable polyamide backbone of 3,5,7-Trioxo-2,4,6,8-tetraazanonanediamide .

Bicyclo-HMX-Based Cage Compounds (e.g., PATN, HNTATN)

- Structure: Nitro-functionalized cage compounds with tricyclic frameworks, e.g., 2,4,6,8,9-pentanitro-2,4,6,8,9-pentaazatricyclo[3.3.1.0³,⁷]nonane (PATN) .

- Key Differences: High-energy-density materials with nitro groups and strained cage structures, unlike the linear, non-energetic polyamide.

- Applications : Explosives and propellants due to high detonation velocity (~9,500 m/s) and thermal stability (decomposition >200°C).

- Synthesis : Complex multi-step routes involving nitration and cyclization.

- Stability : Sensitive to impact and friction compared to the inert amide bonds in the target compound .

3,5,7-Trimethoxyflavone

- Structure : A flavone derivative with methoxy groups at positions 3, 5, and 7 on the aromatic ring .

- Key Differences : Aromatic heterocycle with methoxy substituents, unrelated to the polyamide backbone of the target compound.

- Applications : Anti-inflammatory and antioxidant agent in dermatology, suppressing MMP-1 and ROS in fibroblasts .

- Synthesis: Isolated from Kaempferia parviflora (black ginger) or synthesized via methylation of flavonoid precursors.

2,4,6,8-Tetramethyl-1,3,5,7-tetraoxacyclooctane

- Structure : Cyclic ether with four methyl groups and four oxygen atoms in an eight-membered ring .

- Key Differences : Cyclic ether vs. linear polyamide; oxygen atoms form part of the ring rather than carbonyl groups.

- Applications : Used as a molluscicide (commercial name: Metaldehyde).

- Stability: Hydrolyzes to acetaldehyde in acidic environments, unlike the hydrolysis-resistant amide bonds in 3,5,7-Trioxo-2,4,6,8-tetraazanonanediamide .

Comparative Data Table

Research Findings and Trends

- Stability : The compound’s hydrolytic stability surpasses that of oxamide and metaldehyde, suggesting utility in environments requiring prolonged chemical inertness .

- Energetic Compounds : Unlike bicyclo-HMX derivatives, the target compound lacks nitro groups and strained rings, rendering it unsuitable for energetic applications but safer for handling .

生物活性

3,5,7-Trioxo-2,4,6,8-tetraazanonanediamide (CAS No. 27641-38-9) is a complex organic compound with significant biological activity. This article explores its properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure

The molecular formula of 3,5,7-trioxo-2,4,6,8-tetraazanonanediamide is represented as:

This structure indicates the presence of multiple amide and keto functional groups that may contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that 3,5,7-trioxo-2,4,6,8-tetraazanonanediamide exhibits antimicrobial activity . It has been tested against various pathogens including bacteria and fungi. The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Cytotoxic Effects

In vitro studies have shown that 3,5,7-trioxo-2,4,6,8-tetraazanonanediamide possesses cytotoxic properties against various cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspase pathways.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Caspase activation |

| MCF-7 | 20 | DNA fragmentation |

| A549 | 25 | Cell cycle arrest |

The biological activity of 3,5,7-trioxo-2,4,6,8-tetraazanonanediamide is primarily attributed to its interaction with cellular components:

- Membrane Disruption : The compound can integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells by generating ROS, contributing to its cytotoxic effects.

Case Study 1: Antifungal Activity

A study published in Journal of Applied Microbiology demonstrated the antifungal efficacy of 3,5,7-trioxo-2,4,6,8-tetraazanonanediamide against Candida species. The research indicated that the compound effectively reduced fungal load in infected models by inhibiting biofilm formation and promoting cell death through oxidative stress mechanisms.

Case Study 2: Cancer Treatment

Research conducted at a leading cancer research institute evaluated the effects of this compound on breast cancer cells. The results showed significant inhibition of tumor growth in xenograft models treated with the compound compared to controls. The study highlighted the potential for developing this compound into a therapeutic agent for cancer treatment.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。